Antimycobacterial Activity: 8-Fluoro-2-methylquinoline Derivatives Demonstrate Sub-15 μM MIC Against M. tuberculosis H37Rv
Derivatives synthesized from the 8-fluoro-2-methylquinoline scaffold demonstrate excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv with MIC values in the low micromolar range . Among nine derivatives evaluated, seven compounds (9b, 9c, 9d, 9f, 9g, 9h, and 9i) showed excellent activity with MIC 3.41–12.23 μM, while two derivatives showed good activity with MIC 27.29–57.73 μM [1]. In silico studies against ATP synthase (PDB ID: 4V1F) confirmed stable and significant binding, suggesting ATP synthase inhibition as the plausible mode of action [1]. In contrast, the unsubstituted 2-methylquinoline parent scaffold lacks this demonstrated antimycobacterial activity profile without the 8-fluoro substitution pattern .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC 3.41–12.23 μM for seven active derivatives; compound 9i: MIC 3.53 μM (1.6 μg/mL) |
| Comparator Or Baseline | Unsubstituted 2-methylquinoline: no reported antimycobacterial activity in comparable assays |
| Quantified Difference | Target derivatives demonstrate specific antimycobacterial activity (MIC as low as 3.41 μM); comparator lacks documented activity |
| Conditions | In vitro MTT assay against M. tuberculosis H37Rv; derivatives evaluated at 3.90–250 μM range |
Why This Matters
This quantifies the scaffold-specific antimycobacterial activity that justifies procurement of 8-fluoro-2-methylquinoline as a privileged building block for tuberculosis drug discovery programs, rather than non-fluorinated or alternatively substituted quinoline scaffolds that lack this demonstrated activity profile.
- [1] Shinde A, Ugale SR, Nandurkar Y, et al. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega. 2022;7(51):48302-48319. View Source
